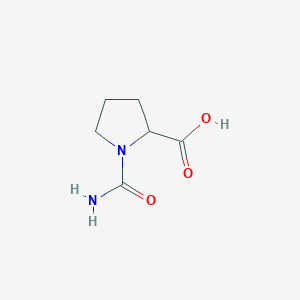

1-Carbamoylpyrrolidine-2-carboxylic acid

概要

説明

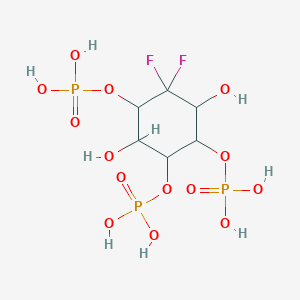

1-Carbamoylpyrrolidine-2-carboxylic acid is a derivative of pyrrolidine, which is a five-membered lactam (a cyclic amide). It contains both carboxylic acid and carbamoyl functional groups attached to the pyrrolidine ring. This compound is of interest due to its potential use in the synthesis of peptides and as a building block in medicinal chemistry.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been reported in various studies. For instance, the synthesis of 2-arylpyrrolidine-1-carboxamides was achieved through an acid-catalyzed cyclization of (4,4-diethoxybutyl)ureas with 3-aminophenol under mild conditions, yielding good to high product yields . Although this method does not directly describe the synthesis of this compound, it provides insight into the synthetic strategies that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring which can impart rigidity to the molecule. In a related study, derivatives of 2-aminocyclobutane-1-carboxylic acid were synthesized, and their structure was analyzed using NMR and DFT calculations. The study found that strong intramolecular hydrogen bonds can lead to the formation of rigid cis-fused octane structural units . This information suggests that this compound could also exhibit structural rigidity due to similar intramolecular interactions.

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives often involves the functional groups attached to the ring. For example, the derivatization of carboxylic acids for detection in high-performance liquid chromatography (HPLC) was demonstrated using 2-(2-Aminoethyl)-1-methylpyrrolidine and N-(3-aminopropyl)pyrrolidine as reagents . This indicates that the carboxylic acid group in this compound could potentially undergo similar derivatization reactions, which could be useful in analytical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of both a carboxylic acid and a carbamoyl group suggests that the compound would exhibit both acidic and amide-like properties. It is likely to be soluble in polar solvents and could form hydrogen bonds, affecting its boiling and melting points. The exact properties would need to be determined experimentally, as the provided papers do not directly report on this compound .

科学的研究の応用

Enantioselective Synthesis in Antibacterial Agents

1-Carbamoylpyrrolidine-2-carboxylic acid is used in the asymmetric synthesis of enantiomers in antibacterial agents. For instance, it's a key component in the synthesis of quinolonecarboxylic acid class of antibacterial agents. The S-(+) enantiomer of such compounds has shown significantly better in vivo activity against bacteria compared to the racemic mixture (Rosen et al., 1988).

Biotransformation in Organic Synthesis

The compound plays a role in biotransformation processes for organic synthesis. The amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides, involving this compound, is crucial for producing high yields and excellent enantioselectivity of specific carboxylic acids, which are valuable in synthesizing aza-nucleoside analogues and drug-like compounds (Chen et al., 2012).

Antimicrobial Synthesis

This compound is utilized in the microwave-assisted synthesis of novel pyrrolidine derivatives showing antimicrobial activity. For example, 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid, a derivative, has been identified as a potent antimicrobial agent (Sreekanth & Jha, 2020).

GABA-Uptake Inhibitors

In the field of neurochemistry, derivatives of 4-hydroxypyrrolidine-2-carboxylic acid, closely related to this compound, have been synthesized and evaluated as potential inhibitors of the GABA transport proteins GAT-1 and GAT-3, crucial in neurotransmission (Zhao et al., 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

作用機序

Target of Action

It’s known that the compound is used in proteomics research , which suggests it may interact with proteins or other biological molecules.

Mode of Action

It’s known that the pyrrolidine ring in the compound adopts a half-chair conformation, and the carboxyl group and the mean plane of the ureide group form an angle . This structural configuration might influence its interaction with its targets.

特性

IUPAC Name |

1-carbamoylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c7-6(11)8-3-1-2-4(8)5(9)10/h4H,1-3H2,(H2,7,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNFBJXLYMERBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

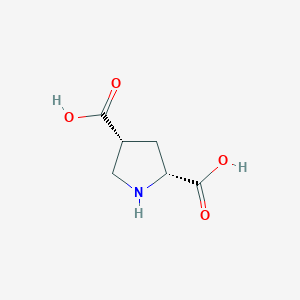

Q1: What is the crystal structure of 1-Carbamoylpyrrolidine-2-carboxylic acid?

A1: this compound, also known as N-carbamoyl-L-proline, crystallizes with the pyrrolidine ring adopting a half-chair conformation []. The carboxyl group and the mean plane of the ureide group are not coplanar, forming an angle of 80.1 degrees []. The molecules within the crystal lattice are held together by N-H...O and O-H...O hydrogen bonds, forming cyclic structures and chains that extend in the b-axis direction []. These chains are further interconnected through N-H...O hydrogen bonds, resulting in a three-dimensional network [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,5R,6S,6aR)-5-ethynyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B137429.png)